Eriocalyxin B
Overview
Description
Eriocalyxin B is a natural ent-kaurane diterpenoid compound extracted from the traditional Chinese herb Isodon eriocalyx var. laxiflora, belonging to the family Lamiaceae . This compound has garnered significant attention due to its multiple biological activities, including anti-tumor and anti-inflammatory properties .
Mechanism of Action
Eriocalyxin B (EriB) is a natural ent-Kaurene diterpenoid extracted from the traditional Chinese herb Isodon eriocalyx . It has been recognized for its potent anticancer and anti-inflammatory activities .
Target of Action
EriB primarily targets the Nuclear Factor kappa B (NF-κB) . NF-κB is a transcriptional factor that plays a critical role in cell survival and inflammatory processes . It has become a target for intense drug development for the treatment of cancer, inflammatory, and autoimmune diseases .
Mode of Action
EriB inhibits the proliferation of cancer cells by prompting apoptosis, arresting the cell cycle, and modulating cell signaling pathways . It selectively inhibits NF-κB activity by targeting multiple steps of the NF-κB activation pathway . It interferes with the binding of both p65 and p50 subunits to the response element in a noncompetitive manner .
Biochemical Pathways
The regulation of signaling pathways in cancerous cells by EriB involves the modulation of various apoptosis-related factors (Bak, Bax, caspases, XIAP, survivin, and Beclin-1), transcriptional factors (NF-κB, STAT3, Janus-activated kinase 2, Notch, AP-1, and lκBα), enzymes (cyclooxygenase 2, matrix metalloproteinase 2 [MMP-2], MMP-9, and poly (ADP-ribose) polymerase), cytokines, and protein kinases (mitogen-activated protein kinase and ERK1/2) .
Result of Action
EriB exhibits anticancer effects against various types of cancer, including breast, pancreatic, leukemia, ovarian, lung, bladder, and colorectal cancer . It inhibits the transcription of NF-κB downstream gene products, including cyclooxygenase-2 and inducible nitric-oxide synthase, induced by tumor necrosis factor-α or lipopolysaccharide in macrophages and hepatocarcinoma cells .
Action Environment
It is known that erib is a natural entity and its extraction from the traditional chinese herb isodon eriocalyx suggests that it may have evolved to be effective in the natural environment where the herb grows .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriocalyxin B can be synthesized through various methods. One common approach involves dissolving this compound in solvents such as ethanol, methanol, or acetone to obtain an this compound solution . The solution is then subjected to specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the preparation of a nanosuspension. This method includes combining this compound with a surface-active agent, an additive, and a drying supporting agent in a specific weight ratio . The resulting nanosuspension enhances the solubility and stability of this compound, making it suitable for therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Eriocalyxin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced anti-tumor and anti-inflammatory properties. These derivatives are often more potent and have improved pharmacokinetic profiles.
Scientific Research Applications
Eriocalyxin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Chemistry: this compound is used as a starting material for the synthesis of various derivatives with enhanced biological activities.
Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals and other industrial applications.
Comparison with Similar Compounds
Eriocalyxin B is unique among ent-kaurane diterpenoids due to its potent biological activities and specific molecular targets. Similar compounds include:
17-hydroxy-jolkinolide B: Another ent-kaurane diterpenoid with anti-tumor activities.
Parthenolide: A sesquiterpene lactone with anti-inflammatory and anti-cancer properties.
Xanthatin: A natural product with significant anti-proliferative effects.
Andrographolide: A diterpenoid lactone known for its anti-inflammatory and anti-cancer activities.
This compound stands out due to its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.
Properties
IUPAC Name |
(1S,2S,5R,8S,9S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKCEKESDRWAE-UJVKWQRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC(=O)[C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317705 | |
Record name | Eriocalyxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84745-95-9 | |
Record name | Eriocalyxin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84745-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eriocalyxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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